Nargenicin - 70695-02-2

Nargenicin

Catalog Number: EVT-445550
CAS Number: 70695-02-2
Molecular Formula: C28H37NO8
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nargenicin1 is a 28-membered polyketide macrolide antibiotic produced by various Nocardia species, including Nocardia argentinesis [], Nocardia arthritidis [], and Nocardia sp. CS682 [, ]. It is characterized by a rare ether-bridged cis-decalin moiety and exhibits a narrow spectrum of activity, primarily against Gram-positive bacteria []. Nargenicin1 has gained renewed interest due to its potent antibacterial activity against multi-drug resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) [, , ].

Future Directions

Optimization of Production: Further research is needed to optimize Nargenicin1 production through metabolic engineering and fermentation optimization strategies [, ]. Exploring alternative production hosts and optimizing culture conditions could significantly enhance its yield.

Structure-Activity Relationship Studies: Detailed structure-activity relationship studies are crucial for developing more potent and specific Nargenicin1 analogs []. Identifying key structural features responsible for its various biological activities will pave the way for designing improved therapeutic agents.

Nodusmicin

  • Compound Description: Nodusmicin is a macrolide antibiotic closely related to Nargenicin, sharing a similar cis-fused octalin ring system. [, ] It also exhibits antibacterial activity against various Gram-positive bacteria. [, ]
  • Relevance: Nodusmicin is frequently mentioned alongside Nargenicin in studies exploring the biosynthesis and structure-activity relationships of oxa-bridged macrolide antibiotics. [, ] They share a common structural core and exhibit similar biological activity, making Nodusmicin a valuable point of comparison in understanding Nargenicin. []

18-O-acetyl nodusmicin

  • Compound Description: This acetylated derivative of Nodusmicin is produced naturally by Nocardia sp. CS682, particularly in optimized media. [] Its biological activity has not been extensively studied.
  • Relevance: 18-O-acetyl nodusmicin is a naturally occurring precursor in the Nargenicin A1 biosynthetic pathway, highlighting the close relationship between these two molecules. []
  • Compound Description: This precursor to Nargenicin lacks the characteristic ether bridge found in the mature molecule. [] Its biological activity remains unexplored.
  • Relevance: 8,13-deoxynargenicin is a key intermediate in the Nargenicin biosynthetic pathway, revealing the enzymatic steps involved in forming the oxa bridge. [] This compound's identification helped elucidate the role of the iron-α-ketoglutarate-dependent dioxygenase enzyme in Nargenicin biosynthesis. []
  • Compound Description: This Nargenicin analog lacks both the ether bridge and a methyl group at the 23rd position. [, , ] It exhibits potent antitumor activity by inducing G2/M cell cycle arrest, apoptosis, and autophagy in gastric cancer cells. [] Furthermore, it displays anti-angiogenic activity by downregulating the VEGF/VEGFR2 signaling pathway. [] It interacts with and inhibits cyclophilin A (CypA), a protein involved in cancer progression. []
  • Relevance: This analog, through its distinct biological activities compared to Nargenicin, provides valuable insights into the structure-activity relationship within the Nargenicin family. [, , ] Identifying CypA as its molecular target further highlights the potential of exploring Nargenicin analogs for anticancer therapies. []

18-O-acetyl-nargenicin

  • Compound Description: Another naturally occurring acetylated derivative of Nargenicin found in the culture broth of Nocardia sp. CS682. [] Similar to its Nodusmicin counterpart, its biological activity has not been extensively investigated.
  • Relevance: The presence of 18-O-acetyl-nargenicin in Nocardia sp. CS682 cultures suggests a possible post-PKS modification pathway in Nargenicin biosynthesis. []

Compound 6

  • Compound Description: A novel Nargenicin analog generated through heterologous expression and in vitro enzymatic reactions. [] Limited information is available regarding its specific structure and bioactivity.
  • Relevance: Compound 6, along with other novel analogs, emerged from studies dissecting the Nargenicin A1 biosynthetic pathway, highlighting the potential for generating new derivatives with potentially valuable properties. []

Compound 7

  • Compound Description: Similar to Compound 6, this novel Nargenicin analog was identified during investigations into the latter stages of Nargenicin A1 biosynthesis. [] Its specific structure and biological activity require further elucidation.
  • Relevance: Compound 7, produced alongside other analogs, underscores the enzymatic complexity and potential for diversification within the Nargenicin biosynthetic pathway. []
  • Compound Description: This Nargenicin analog represents a deoxygenated and demethylated form, showcasing structural modifications achieved through manipulation of the biosynthetic pathway. [] Limited data exists on its specific structure and biological properties.
  • Relevance: The generation of Compound 8 signifies the possibility of creating structurally diverse Nargenicin analogs through targeted modification of the biosynthetic pathway. []

8,13 deoxynodusmicin (Compound 10)

  • Compound Description: This analog, lacking the ether bridge, represents a deoxygenated form of Nodusmicin, achieved through manipulations in the biosynthetic process. [] Information regarding its structure and bioactivity needs further investigation.
  • Relevance: Compound 10's discovery alongside other analogs underscores the possibility of diversifying Nodusmicin's structure through biosynthetic pathway engineering, potentially leading to novel analogs with valuable properties. []

8,13 deoxynargenicin (Compound 11)

  • Compound Description: This analog, similar to Compound 10, is a deoxygenated Nargenicin derivative lacking the characteristic ether bridge, obtained through directed modifications of the biosynthetic pathway. [] Further studies are required to ascertain its complete structure and biological activity.
  • Relevance: The identification of Compound 11 showcases the potential for generating structurally diverse Nargenicin analogs by manipulating the biosynthetic pathway. []
Source

Nargenicin A is primarily derived from the actinobacteria Nocardia sp., specifically from strains like Nocardia sp. CS682. The extraction and purification processes involve fermentation techniques that enhance the yield of this compound from its natural sources .

Classification

As a member of the macrolide class of antibiotics, nargenicin A is notable for its unique structural features, including a large lactone ring and a distinctive oxa bridge. This classification places it among other well-known antibiotics, such as erythromycin and azithromycin, but with unique mechanisms of action that target bacterial DNA synthesis .

Synthesis Analysis

Methods

The synthesis of nargenicin A has been explored through various chemical methods. One prominent approach involves the Yamaguchi macrolactonization technique, which is crucial for forming the lactone ring characteristic of macrolides. This method allows for high stereoselectivity in the formation of the compound .

Technical Details

  1. Yamaguchi Macrolactonization: This step involves coupling a hydroxy acid with a suitable acid chloride to form a lactone. The reaction conditions are optimized to enhance yield and selectivity.
  2. Intramolecular Diels-Alder Reaction: Following macrolactonization, an intramolecular Diels-Alder reaction is employed to complete the cyclization process, yielding the final structure of nargenicin A with high stereoselectivity .
Molecular Structure Analysis

Structure

Nargenicin A features a complex molecular architecture, which includes:

  • A large lactone ring
  • An oxa bridge connecting different parts of the molecule
  • Various functional groups that contribute to its biological activity

Data

The molecular formula for nargenicin A is C₁₈H₁₉NO₅, with a molecular weight of approximately 341.35 g/mol. The compound's structure has been elucidated using advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, allowing for detailed insights into its configuration and stereochemistry .

Chemical Reactions Analysis

Reactions

Nargenicin A participates in several chemical reactions that are critical for its synthesis and biological activity. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its lactone structure.

Technical Details

  1. Hydrolysis: In aqueous solutions, nargenicin A can hydrolyze to release active components that may have antimicrobial properties.
  2. Binding Interactions: Nargenicin A has been shown to bind effectively to bacterial DNA polymerases, inhibiting their activity and thus interfering with DNA replication in bacteria .
Mechanism of Action

Process

The primary mechanism by which nargenicin A exerts its antibacterial effects involves inhibition of DNA synthesis. It specifically targets bacterial DNA polymerases, such as DnaE1 in Mycobacterium tuberculosis, leading to significant reductions in DNA replication rates.

Data

Research indicates that nargenicin A can reduce [3H]-uracil incorporation in bacterial cultures by over 95% at effective concentrations, demonstrating its potency as an inhibitor . Cryo-electron microscopy studies have elucidated how nargenicin occupies the active site of DNA polymerase, mimicking incoming nucleotides and disrupting normal enzymatic function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nargenicin A typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under neutral pH but can undergo hydrolysis under extreme conditions.
  • Melting Point: The melting point of nargenicin A is reported to be around 150 °C.

Relevant analyses have shown that nargenicin A exhibits strong antibacterial properties while maintaining stability under various environmental conditions .

Applications

Scientific Uses

Nargenicin A has promising applications in several fields:

  • Antibiotic Research: Its effectiveness against resistant strains of bacteria makes it a candidate for developing new antibiotics.
  • Biochemical Studies: Nargenicin's ability to inhibit DNA polymerases provides a tool for studying bacterial replication mechanisms.
  • Pharmaceutical Development: Ongoing research aims to explore derivatives of nargenicin A that could enhance its efficacy or reduce side effects in therapeutic applications .

Properties

CAS Number

70695-02-2

Product Name

Nargenicin A

IUPAC Name

[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18E)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate

Molecular Formula

C28H37NO8

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11+/t13-,15-,16-,17-,18-,20+,21+,22-,23+,24-,25-,28+/m1/s1

InChI Key

YEUSSARNQQYBKH-SIMZXIQRSA-N

SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C

Synonyms

nargenicin A1

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C

Isomeric SMILES

C[C@@H]1/C=C(/[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)OC(=O)C5=CC=CN5)C)O)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.